molecular formula C29H28N2O6S2 B034760 N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide CAS No. 107786-74-3

N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide

Cat. No. B034760
M. Wt: 564.7 g/mol
InChI Key: MGMIPHDTLAASLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide, also known as CT-322, is a small molecule inhibitor that has been developed for the treatment of cancer. The compound has been found to be effective in inhibiting the growth of cancer cells and preventing the spread of cancer to other parts of the body.

Mechanism Of Action

N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide works by inhibiting the activity of a protein called vascular endothelial growth factor (VEGF). VEGF is a protein that is involved in the formation of new blood vessels. By inhibiting the activity of VEGF, N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide prevents the formation of new blood vessels in tumors, which starves the cancer cells of the nutrients and oxygen they need to grow and spread.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide have been extensively studied. N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide has been found to be well-tolerated in laboratory animals, with no significant toxicity observed at therapeutic doses. In addition, N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide has been shown to have a long half-life, which means that it remains active in the body for an extended period of time.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide is that it has been extensively studied in laboratory experiments and has been found to be effective in inhibiting the growth of a variety of cancer cell lines. However, one of the limitations of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

Future Directions

There are several future directions for the research and development of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide. One potential direction is to test the efficacy and safety of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide in clinical trials in humans. Another potential direction is to investigate the use of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to investigate the long-term effects of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide on the body and to identify any potential side effects.

Synthesis Methods

The synthesis of N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide involves the reaction of 3-methoxybenzoyl chloride with 5-((cyclopentyloxy)carbonyl)amino-2-bromobenzo[b]thiophene in the presence of a base to form the intermediate compound. The intermediate is then reacted with N-(4-(chloromethyl)benzoyl)benzenesulfonamide to form the final product, N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide.

Scientific Research Applications

N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide has been extensively studied for its potential as a cancer treatment. It has been found to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide has also been shown to prevent the formation of new blood vessels in tumors, which is essential for the growth and spread of cancer cells.

properties

CAS RN

107786-74-3

Product Name

N-(4-((5-(((Cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide

Molecular Formula

C29H28N2O6S2

Molecular Weight

564.7 g/mol

IUPAC Name

cyclopentyl N-[3-[[4-(benzenesulfonylcarbamoyl)-2-methoxyphenyl]methyl]-1-benzothiophen-5-yl]carbamate

InChI

InChI=1S/C29H28N2O6S2/c1-36-26-16-20(28(32)31-39(34,35)24-9-3-2-4-10-24)12-11-19(26)15-21-18-38-27-14-13-22(17-25(21)27)30-29(33)37-23-7-5-6-8-23/h2-4,9-14,16-18,23H,5-8,15H2,1H3,(H,30,33)(H,31,32)

InChI Key

MGMIPHDTLAASLA-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2)CC3=CSC4=C3C=C(C=C4)NC(=O)OC5CCCC5

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2)CC3=CSC4=C3C=C(C=C4)NC(=O)OC5CCCC5

Other CAS RN

107786-74-3

synonyms

5-CPCAB
N-(4-((5-(((cyclopentyloxy)carbonyl)amino)benzo(b)thien-3-yl)methyl)-3-methoxybenzoyl)benzenesulfonamide

Origin of Product

United States

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